molecular formula C16H13ClN2OS2 B2624529 2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 895468-88-9

2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

Cat. No.: B2624529
CAS No.: 895468-88-9
M. Wt: 348.86
InChI Key: PZGQXYBSHFKYFE-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and drug discovery. It features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The benzothiazole moiety is a common feature in molecules that interact with various enzymatic pathways and cellular receptors, making it a valuable template for developing novel therapeutic agents . Researchers are particularly interested in such structures for their potential application in areas including antimicrobial and anti-tuberculosis research, as some benzothiazole derivatives have demonstrated potent activity against drug-resistant bacterial strains . Furthermore, the structural elements present in this compound suggest potential for investigation in other fields, such as anticancer research and chemical biology, where similar molecules have been studied as enzyme inhibitors or targeted therapies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-10-18-14-7-4-12(8-15(14)22-10)19-16(20)9-21-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGQXYBSHFKYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide typically involves the reaction of 4-chlorothiophenol with 2-methylbenzothiazole-6-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Activity

The compound demonstrates promising anticancer properties, which can be attributed to its ability to inhibit the proliferation of cancer cells. Research has shown that related thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

Recent studies have reported the following findings related to the anticancer activity of similar compounds:

CompoundCell LineIC50 (µM)Reference
Thiazole AMCF-7 (Breast Cancer)1.5
Thiazole BA549 (Lung Cancer)3.0

These results indicate that compounds with similar structures can effectively inhibit cancer cell growth, making them potential candidates for further development as anticancer agents.

Antiviral Activity

The structural characteristics of 2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide suggest potential antiviral activity, particularly against RNA viruses.

Antimicrobial Activity

The compound also exhibits broad-spectrum antimicrobial properties, making it a candidate for treating bacterial infections.

Study Findings

In vitro tests have demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values below 100 µg/mL . This antimicrobial activity is crucial for developing new treatments for bacterial infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives, including this compound:

  • Anticancer Efficacy : A study showed that thiazole derivatives induced apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell survival .
  • Antimicrobial Efficacy : Another research effort highlighted the synthesis of thiazole derivatives that displayed potent antibacterial activity against multiple strains, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(2-methylbenzothiazol-6-yl)acetamide
  • 2-((4-chlorophenyl)thio)-N-(2-methylbenzothiazol-6-yl)acetamide
  • 2-((4-chlorophenyl)thio)-N-(2-methylbenzothiazol-6-yl)acetamide

Uniqueness

Compared to similar compounds, 2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a thioether linkage. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

The compound 2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorothiophenol with 2-methylbenzo[d]thiazol-5-ylamine in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions using solvents like dichloromethane or toluene, followed by purification through recrystallization or column chromatography .

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer activity. A study evaluated various thiazole compounds against tumor cell lines (A549 and C6) and found that certain derivatives could induce apoptosis in cancer cells. The mechanism involved the activation of caspase pathways, which are crucial for programmed cell death .

Enzyme Inhibition

Another important biological activity is the inhibition of urease, an enzyme critical for the survival of certain pathogens. Several thiazole derivatives were tested for urease inhibition, with notable structural modifications leading to enhanced inhibitory effects. The compounds exhibited changes in cellular structure and integrity in treated parasites, indicating their potential as therapeutic agents against infections .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its structural features allow it to interact with bacterial membranes or inhibit essential bacterial enzymes. In vitro studies have demonstrated that derivatives can exhibit activity comparable to established antibiotics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes by binding to their active sites.
  • Receptor Modulation : The compound can modulate receptor activities by interacting with receptor binding sites.
    These interactions lead to downstream effects such as apoptosis in cancer cells or reduced viability in pathogenic microorganisms .

Study 1: Anticancer Activity

In a study focused on thiazole derivatives, compounds similar to this compound were evaluated for their anticancer properties. The results indicated significant cytotoxicity against A549 lung cancer cells, with IC50 values suggesting potent activity .

Study 2: Urease Inhibition

Research on thiazole derivatives revealed that several compounds exhibited strong urease inhibition. The treated parasites showed ultrastructural changes indicative of cell death and loss of membrane integrity, suggesting a promising avenue for developing antileishmaniasis drugs .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in A549 cells
Enzyme InhibitionSignificant urease inhibition
AntimicrobialComparable activity to antibiotics

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide, and what key intermediates should be prioritized?

  • Methodological Answer : Synthesis involves multi-step reactions starting with the preparation of benzo[d]thiazol-6-amine intermediates. Condensation of 2-chloro-N-phenylacetamide with thioglycolic acid under reflux conditions (e.g., ethanol, 80°C) forms the thiazole core. Subsequent coupling with 4-chlorophenylthioacetate derivatives using EDCI/HOBt as coupling agents yields the final product. Key intermediates include 2-methylbenzo[d]thiazol-6-amine and 4-chlorophenylthioacetic acid. Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions like oxidation of the thioether group .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H NMR to confirm the thioether (–S–) linkage (δ 3.8–4.2 ppm) and acetamide (–NHCO–) proton (δ 8.1–8.5 ppm). ¹³C NMR verifies aromatic carbons (110–150 ppm) and carbonyl groups (165–170 ppm).
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺. Cross-validate with elemental analysis (C, H, N, S) for stoichiometric consistency .

Q. What safety protocols are critical when handling this compound given its reactive functional groups?

  • Methodological Answer :

  • Handling : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas during synthesis). Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Storage : Keep in airtight, light-resistant containers under nitrogen at –20°C to prevent hydrolysis.
  • Spill Management : Neutralize with silica-based adsorbents; dispose via hazardous waste protocols. Avoid aqueous solutions to prevent thioether oxidation .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action in anticancer assays?

  • Methodological Answer :

  • In Vitro Assays : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include controls for apoptosis (staurosporine) and necrosis (Triton X-100).
  • Kinase Profiling : Use recombinant kinase panels (e.g., EGFR, VEGFR) to identify inhibitory activity. Validate via Western blotting for phosphorylated signaling markers (e.g., p-AKT, p-ERK).
  • Molecular Dynamics Simulations : Model ligand-protein interactions (e.g., docking to Bcl-2) using software like AutoDock Vina to predict binding affinities .

Q. What strategies address contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardization : Use identical cell passage numbers (<20) and serum concentrations (e.g., 10% FBS) to minimize variability.
  • Orthogonal Assays : Compare ATP-based viability (CellTiter-Glo) with resazurin reduction (Alamar Blue) to confirm cytotoxicity.
  • Batch Validation : Ensure compound purity (>98% via HPLC) and characterize stereochemistry (CD spectroscopy) to rule out enantiomeric effects .

Q. What methodologies assess the environmental persistence and ecotoxicological impact?

  • Methodological Answer :

  • Biodegradation Tests : Conduct OECD 301D (closed bottle test) to measure aerobic degradation in aqueous systems. Monitor via LC-MS for parent compound and metabolites.
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-h EC₅₀) and algal growth inhibition tests (72-h IC₅₀).
  • Computational Modeling : Predict bioaccumulation (log Kow) and environmental half-life (DT₅₀) using EPI Suite. Prioritize metabolites identified via QSAR models for further testing .

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